(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
The compound (E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex sulfonamide derivative characterized by three distinct moieties:
- Pyridin-3-ylmethyl group: A nitrogen-containing aromatic ring that may enhance binding to biological targets via hydrogen bonding or π-π interactions.
- p-Tolyl group: A methyl-substituted phenyl ring that increases steric bulk and influences electronic properties.
While direct data for this compound are absent in the provided evidence, its structural analogs in the (E)-N-Aryl-2-arylethene-sulfonamide class have been extensively studied for their synthetic pathways, physicochemical properties, and biological activities .
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-18-6-8-19(9-7-18)11-15-27(24,25)23(13-10-21-5-3-14-26-21)17-20-4-2-12-22-16-20/h2-9,11-12,14-16H,10,13,17H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZYWSJQGVYOO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, with CAS Number 1396892-24-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The structure includes a pyridine ring, a thiophene moiety, and an ethenesulfonamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396892-24-2 |
| Molecular Formula | C21H22N2O2S2 |
| Molecular Weight | 398.5 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often function as endothelin receptor antagonists and have shown promise in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The compound's mechanism involves interaction with specific receptors that regulate cell growth and apoptosis. Studies suggest that ethenesulfonamide derivatives can selectively inhibit the endothelin receptors (ETA and ETB), which play roles in tumor growth and metastasis .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively reduce the viability of cancer cells, such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. For instance, one study reported IC50 values as low as 0.0585 µg/mL for MCF-7 cells, indicating potent anticancer activity .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of these compounds based on their chemical structure. Key descriptors influencing activity include electronic properties and steric factors . The model's predictive power was validated with high correlation coefficients (e.g., ) .
Case Studies
Several studies have explored the biological efficacy of ethenesulfonamide derivatives:
- Study on Endothelin Receptor Antagonism : A QSAR study indicated that specific substitutions on the phenyl ring of ethenesulfonamide derivatives enhance selectivity for ETB receptors over ETA receptors, which is crucial for developing targeted therapies for cardiovascular diseases .
- Anticancer Efficacy in Animal Models : In vivo studies using nude mice xenograft models demonstrated that similar compounds led to significant tumor reduction, showcasing their potential as therapeutic agents against cancer .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibit significant anticancer properties. For instance, structural derivatives of this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis.
Neuropathic Pain Management
Research has shown that related compounds function as positive allosteric modulators of nicotinic acetylcholine receptors, which are crucial in pain perception pathways. In animal models, such compounds have been effective in alleviating neuropathic pain, suggesting a potential application for this compound in pain management therapies.
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step reactions, including the formation of sulfonamide bonds and the introduction of thiophene moieties. The synthetic pathways typically utilize palladium-catalyzed cross-coupling reactions, which are well-documented in the literature for generating complex aryl sulfonamides.
Mechanistic Insights
Electrophysiological studies have been conducted to elucidate the mechanisms by which this compound interacts with ion channels and receptors. These studies reveal that this compound may modulate calcium influx in neuronal cells, contributing to its analgesic effects.
Toxicological Assessments
Comprehensive toxicological evaluations are essential for any new drug candidate. Preliminary studies suggest that derivatives of this compound exhibit low toxicity profiles in vitro, making them suitable candidates for further development.
Case Study: Antitumor Activity
A notable case study involved testing a derivative of this compound against breast cancer cell lines. The study found a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study: Pain Relief in Animal Models
In a controlled study using mice with induced neuropathic pain, administration of the compound resulted in significant pain relief compared to placebo controls. Behavioral assays confirmed reduced sensitivity to painful stimuli, supporting its potential as an analgesic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs from the evidence, highlighting structural variations and their implications:
Structural and Functional Differences
- Heteroaromatic Moieties : Unlike analogs with purely phenyl-based substituents (e.g., 6c, 6l), the target compound incorporates pyridine and thiophene rings. These heterocycles may improve binding to metalloenzymes or receptors requiring nitrogen/sulfur coordination .
- Dual N-Substituents: The presence of two N-linked groups (pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl) distinguishes it from monosubstituted analogs like 6u or 6v. This could modulate steric hindrance and pharmacokinetic properties.
Q & A
Q. How can comparative studies with structural analogs (e.g., morpholino or naphthamide derivatives) inform drug design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
